(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine
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Overview
Description
(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine is a complex organic compound characterized by its unique structure, which includes furan rings and a triazinan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with a triazinan derivative under controlled conditions. The reaction is often carried out in the presence of a nitro group donor, such as nitric acid, to introduce the nitro functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazinan derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Intermetallic Compounds: Metallic alloys with ordered structures, used in high-temperature applications.
Bromomethyl Methyl Ether: A compound used in organic synthesis as a methylating agent.
Uniqueness
(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine is unique due to its combination of furan rings and a triazinan core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[1,5-bis(furan-2-ylmethyl)-1,3,5-triazinan-2-ylidene]nitramide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c19-18(20)15-13-14-9-16(7-11-3-1-5-21-11)10-17(13)8-12-4-2-6-22-12/h1-6H,7-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFLGAVHMWNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])N(CN1CC2=CC=CO2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N/C(=N\[N+](=O)[O-])/N(CN1CC2=CC=CO2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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